![molecular formula C27H22FNO4 B266039 1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266039.png)
1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, commonly known as BFH-772, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new anti-cancer drugs.
Mechanism of Action
The mechanism of action of BFH-772 is not fully understood. However, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. BFH-772 has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, BFH-772 may alter the expression of genes involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects
BFH-772 has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-cancer activity, BFH-772 has been shown to inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation and oxidative stress, which are processes that contribute to the development of many diseases.
Advantages and Limitations for Lab Experiments
BFH-772 has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It also exhibits potent anti-cancer activity, making it a useful tool for studying the mechanisms of cancer cell death. However, BFH-772 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are many potential future directions for the study of BFH-772. One possible direction is the development of new anti-cancer drugs based on BFH-772. Another possible direction is the study of the mechanisms of action of BFH-772, which could lead to the development of new treatments for cancer and other diseases. Additionally, the study of BFH-772 could lead to the development of new tools for studying the mechanisms of cell death and gene expression.
Synthesis Methods
The synthesis of BFH-772 involves a multi-step process that starts with the reaction of 2-fluorobenzaldehyde and benzylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid chloride to form the corresponding amide. Finally, the amide is cyclized with 1,3-dibromo-5,5-dimethylhydantoin to give BFH-772.
Scientific Research Applications
BFH-772 has been extensively studied for its anti-cancer activity. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer cells. BFH-772 has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for the development of new anti-cancer drugs.
properties
Product Name |
1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one |
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Molecular Formula |
C27H22FNO4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4E)-1-benzyl-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22FNO4/c1-16-13-19-14-18(11-12-22(19)33-16)25(30)23-24(20-9-5-6-10-21(20)28)29(27(32)26(23)31)15-17-7-3-2-4-8-17/h2-12,14,16,24,30H,13,15H2,1H3/b25-23+ |
InChI Key |
STAWKSGLCMVKCJ-WJTDDFOZSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CC=C5F)/O |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CC=C5F)O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CC=C5F)O |
Origin of Product |
United States |
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